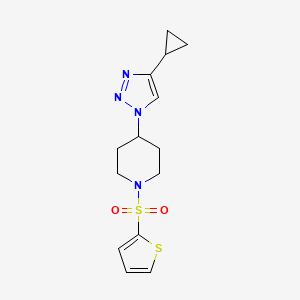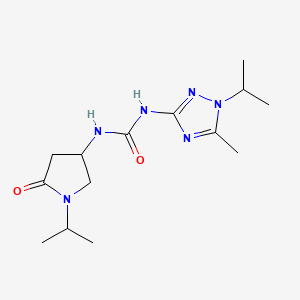
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine, also known as TAK-659, is a small molecule inhibitor that targets the B-cell receptor (BCR) signaling pathway. TAK-659 has shown promising results in preclinical studies and is being evaluated in clinical trials for the treatment of B-cell malignancies.
作用機序
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine targets the BCR signaling pathway by inhibiting the activity of Bruton's tyrosine kinase (BTK). BTK is a key mediator of BCR signaling and plays a critical role in the survival and proliferation of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine has been shown to inhibit BCR signaling and induce apoptosis in malignant B-cells. 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine has also been shown to inhibit the growth of tumor xenografts in mice.
実験室実験の利点と制限
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine has several advantages as a research tool, including its specificity for BTK and its ability to inhibit BCR signaling in malignant B-cells. However, 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine may have limitations in certain experimental settings, such as in vivo studies where its pharmacokinetic properties may affect its efficacy.
将来の方向性
There are several potential future directions for research on 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine. These include:
1. Combination therapy: 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine may be used in combination with other drugs to enhance its efficacy and overcome resistance mechanisms.
2. Biomarker identification: Identification of biomarkers that predict response to 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine may help to identify patients who are most likely to benefit from treatment.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine in patients with B-cell malignancies.
4. Mechanism of resistance: Understanding the mechanisms of resistance to 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine may help to develop strategies to overcome resistance and improve patient outcomes.
In conclusion, 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine is a promising small molecule inhibitor that targets the BCR signaling pathway in B-cell malignancies. Further research is needed to fully understand its mechanism of action, efficacy, and potential limitations.
合成法
The synthesis of 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine involves a multi-step process that begins with the reaction of 4-cyclopropyl-1H-1,2,3-triazole with 1-bromo-2-thiophenemethanamine to form an intermediate. This intermediate is then reacted with piperidine and 2-thiophenesulfonyl chloride to yield 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine.
科学的研究の応用
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these models, 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(2-thienylsulfonyl)piperidine has been shown to inhibit BCR signaling and induce apoptosis in malignant B-cells.
特性
IUPAC Name |
4-(4-cyclopropyltriazol-1-yl)-1-thiophen-2-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c19-22(20,14-2-1-9-21-14)17-7-5-12(6-8-17)18-10-13(15-16-18)11-3-4-11/h1-2,9-12H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCKBKOIJDNGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(3,3-dimethylbutyl)-1-[(1-methylcyclopropyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5901530.png)

![N-(1,2-dimethylpropyl)-N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5901547.png)

![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B5901556.png)
![2,6-difluoro-N-(2-hydroxyethyl)-3-methoxy-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5901568.png)
![1-(2,5-dimethoxyphenyl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5901573.png)
![[2-({4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B5901592.png)
![(3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one](/img/structure/B5901599.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide](/img/structure/B5901602.png)
![N-(3-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}phenyl)propanamide](/img/structure/B5901607.png)

![3-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-(cyclohexylcarbonyl)piperidine](/img/structure/B5901618.png)
![2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B5901623.png)